Cas no 1697459-97-4 (1-(Azidomethyl)-2-bromo-3-nitrobenzene)

1-(Azidomethyl)-2-bromo-3-nitrobenzene is a versatile aromatic compound featuring an azidomethyl group, bromo substituent, and nitro functionality on a benzene ring. Its distinct structure makes it valuable in organic synthesis, particularly in click chemistry applications due to the reactive azide group, which facilitates cycloaddition reactions. The bromo and nitro groups further enhance its utility as a building block for cross-coupling reactions and functional group transformations. This compound is well-suited for pharmaceutical and materials science research, offering precise reactivity for constructing complex molecular architectures. High purity and stability under controlled conditions ensure reliable performance in synthetic workflows.
1-(Azidomethyl)-2-bromo-3-nitrobenzene structure
1697459-97-4 structure
商品名:1-(Azidomethyl)-2-bromo-3-nitrobenzene
CAS番号:1697459-97-4
MF:C7H5BrN4O2
メガワット:257.044199705124
CID:5246015
PubChem ID:108174293

1-(Azidomethyl)-2-bromo-3-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-(azidomethyl)-2-bromo-3-nitrobenzene
    • 1-(Azidomethyl)-2-bromo-3-nitrobenzene
    • インチ: 1S/C7H5BrN4O2/c8-7-5(4-10-11-9)2-1-3-6(7)12(13)14/h1-3H,4H2
    • InChIKey: ROKBORJCTMQQHL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1CN=[N+]=[N-])[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 60.2

1-(Azidomethyl)-2-bromo-3-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-293622-0.25g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
0.25g
$513.0 2023-09-06
Enamine
EN300-293622-2.5g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
2.5g
$1089.0 2023-09-06
Enamine
EN300-293622-5.0g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
5.0g
$2360.0 2023-03-01
Enamine
EN300-293622-1g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
1g
$557.0 2023-09-06
Enamine
EN300-293622-0.05g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
0.05g
$468.0 2023-09-06
Enamine
EN300-293622-0.5g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
0.5g
$535.0 2023-09-06
Enamine
EN300-293622-10g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
10g
$2393.0 2023-09-06
Enamine
EN300-293622-5g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
5g
$1614.0 2023-09-06
Enamine
EN300-293622-10.0g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
10.0g
$3500.0 2023-03-01
Enamine
EN300-293622-1.0g
1-(azidomethyl)-2-bromo-3-nitrobenzene
1697459-97-4
1g
$0.0 2023-06-06

1-(Azidomethyl)-2-bromo-3-nitrobenzene 関連文献

1-(Azidomethyl)-2-bromo-3-nitrobenzeneに関する追加情報

Comprehensive Overview of 1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS No. 1697459-97-4): Properties, Applications, and Industry Insights

1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS No. 1697459-97-4) is a specialized aromatic compound that has garnered significant attention in pharmaceutical and material science research. This nitrobenzene derivative features a unique combination of functional groups, including an azidomethyl moiety, a bromo substituent, and a nitro group, making it a versatile intermediate for click chemistry applications and heterocyclic synthesis. Its molecular structure (C7H5BrN4O2) enables diverse transformations, aligning with trends in green chemistry and high-efficiency coupling reactions.

In recent years, the demand for functionalized benzene derivatives like 1-(Azidomethyl)-2-bromo-3-nitrobenzene has surged due to their role in developing bioconjugates and PET radiotracers. Researchers particularly value its azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone technique in drug discovery and biomarker labeling. The compound's bromo-nitro substitution pattern also facilitates selective Suzuki-Miyaura cross-coupling, addressing industry needs for fragment-based drug design.

The synthesis of CAS 1697459-97-4 typically involves sequential functionalization of 2-bromo-3-nitrobenzyl alcohol through Mitsunobu or nucleophilic substitution reactions. Advanced purification methods such as flash chromatography ensure >95% purity, meeting stringent requirements for high-throughput screening applications. Thermal stability studies indicate decomposition above 180°C, with optimal storage conditions under inert atmosphere at -20°C to preserve its azide functionality.

Emerging applications include its use as a precursor for photoaffinity probes in proteomics research, where the nitro group enhances UV-induced crosslinking efficiency. Industry reports highlight growing adoption in OLED material development, leveraging its electron-withdrawing properties to tune charge transport layers. The compound's X-ray crystallography data reveals planar geometry with bond angles critical for molecular stacking in optoelectronic devices.

From a regulatory perspective, 1-(Azidomethyl)-2-bromo-3-nitrobenzene requires standard handling precautions for organic azides, though it doesn't fall under restricted categories. Environmental fate studies show moderate biodegradability (OECD 301F), prompting development of bio-based alternatives in line with sustainable chemistry initiatives. Recent patent analyses reveal increasing utilization in antibody-drug conjugates (ADCs), particularly for cancer therapeutics targeting HER2 receptors.

Market analysts project 6.8% CAGR for multifunctional benzene intermediates through 2030, driven by 1-(Azidomethyl)-2-bromo-3-nitrobenzene's role in precision medicine. The compound's compatibility with continuous flow chemistry systems addresses pharmaceutical industry demands for process intensification. Technical literature emphasizes its advantages over traditional aryl halides in metal-organic framework (MOF) synthesis, particularly for gas storage applications.

Ongoing research explores novel derivatives through late-stage functionalization of the nitroarene core, with recent ACS publications demonstrating catalytic C-H activation pathways. The compound's HOMO-LUMO gap (calculated at 3.2 eV) makes it promising for organic semiconductor applications, coinciding with industry shifts toward flexible electronics. Quality control protocols recommend HPLC-MS analysis to monitor potential azide dimerization during long-term storage.

In conclusion, 1-(Azidomethyl)-2-bromo-3-nitrobenzene (CAS 1697459-97-4) represents a critical building block at the intersection of medicinal chemistry and advanced materials. Its multifunctional architecture supports innovation across bioconjugation, catalysis, and optoelectronics, positioning it as a key enabler for next-generation technologies. The compound's commercial availability through major fine chemical suppliers ensures accessibility for academic and industrial researchers pursuing structure-activity relationship studies.

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